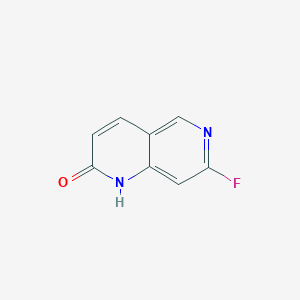

7-Fluoro-1,6-naphthyridin-2(1H)-one

Description

7-Fluoro-1,6-naphthyridin-2(1H)-one (CID: 21073919) is a fluorinated derivative of the 1,6-naphthyridin-2(1H)-one scaffold, a bicyclic heterocyclic system with two pyridine-like rings fused at the 1,6-positions. Its molecular formula is C₈H₅FN₂O, and its SMILES notation is C1=CC(=O)NC2=CC(=NC=C21)F, indicating a fluorine substituent at position C7 (Figure 1). The compound’s predicted collision cross-section (CCS) values range from 129.7–144.1 Ų for various adducts, suggesting moderate polarity .

Properties

IUPAC Name |

7-fluoro-1H-1,6-naphthyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-7-3-6-5(4-10-7)1-2-8(12)11-6/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYRQKUEJKOHRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=CC(=NC=C21)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610536 | |

| Record name | 7-Fluoro-1,6-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

846037-03-4 | |

| Record name | 7-Fluoro-1,6-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-1,6-naphthyridin-2(1H)-one typically involves the fluorination of a naphthyridine precursor. Common methods include:

Direct Fluorination: Using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Nucleophilic Substitution: Starting from a halogenated naphthyridine and substituting the halogen with a fluorine atom using reagents like potassium fluoride (KF) in polar aprotic solvents.

Industrial Production Methods

Industrial production may involve scalable versions of the above methods, optimized for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Undergoes nucleophilic substitution reactions, particularly at the fluorine position.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: Pd/C in the presence of hydrogen gas.

Substitution: KF in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

Oxidation: Corresponding naphthyridine oxides.

Reduction: Reduced naphthyridine derivatives.

Substitution: Various substituted naphthyridines depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 7-Fluoro-1,6-naphthyridin-2(1H)-one is in the development of antimicrobial agents. Studies have demonstrated that derivatives of naphthyridines exhibit significant antibacterial properties against a range of pathogens, including multidrug-resistant strains. For instance, compounds derived from this structure have shown effectiveness against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae .

Anticancer Properties

Research has indicated that this compound and its derivatives possess anticancer activities. These compounds have been evaluated against various cancer cell lines, demonstrating potential as lead compounds in cancer therapy due to their ability to inhibit tumor growth and induce apoptosis in malignant cells .

Inhibition of Kinases

Recent studies highlight the role of naphthyridine derivatives as inhibitors of specific kinases involved in cancer progression. For example, certain derivatives have been identified as effective inhibitors of BCR-ABL kinase, which is crucial in the treatment of chronic myeloid leukemia (CML) and other malignancies .

Biological Mechanisms

The biological mechanisms underlying the effects of this compound involve its interaction with DNA and various enzymes. It is believed to inhibit bacterial DNA gyrase and topoisomerase IV, leading to disrupted DNA replication in bacteria . In cancer cells, these compounds may interfere with signaling pathways that promote cell proliferation and survival.

Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | Significant activity against MDR strains like Staphylococcus aureus |

| Anticancer | Potential lead compound for cancer therapy | Induces apoptosis in tumor cells; effective against multiple cancer lines |

| Kinase Inhibition | Inhibits specific kinases linked to cancer progression | Active against BCR-ABL kinase; potential for treating CML |

Antimicrobial Research

A study published in PMC explored several naphthyridine derivatives' efficacy against drug-resistant bacteria. The results indicated that modifications at specific positions significantly enhanced antibacterial activity compared to standard antibiotics like ciprofloxacin .

Cancer Therapeutics

In another investigation, researchers synthesized a series of 7-fluoro-naphthyridine derivatives and assessed their cytotoxic effects on human cancer cell lines. The findings revealed potent anticancer activity correlated with structural modifications that improved binding affinity to target proteins involved in cell cycle regulation .

Mechanism of Action

The mechanism of action of 7-Fluoro-1,6-naphthyridin-2(1H)-one depends on its specific application:

Biological Activity: May interact with enzymes or receptors, inhibiting or modulating their activity.

Chemical Reactions: Acts as a reactive intermediate in various synthetic pathways.

Comparison with Similar Compounds

Substituent Position and Diversity

The 1,6-naphthyridin-2(1H)-one family includes over 17,000 compounds with varying substituents at positions N1, C3, C4, C5, C7, and C8 . Key structural analogs of 7-fluoro-1,6-naphthyridin-2(1H)-one include:

- 7-Chloro-1,6-naphthyridin-2(1H)-one : Substitution at C7 with chlorine instead of fluorine. Chlorine’s larger atomic radius and lower electronegativity may alter binding interactions compared to fluorine .

- 7-Amino-5-methyl-1,6-naphthyridin-2(1H)-one: A PI3K/mTOR dual inhibitor with an amino group at C7 and methyl at C5, highlighting the importance of polar substituents for kinase targeting .

- 3-(2,6-Dichlorophenyl)-7-substituted derivatives: These compounds exhibit selective inhibition of c-Src tyrosine kinase, with 7-aminoalkyl chains enhancing potency (IC₅₀: 10–80 nM) .

Table 1: Structural Comparison of Key 1,6-Naphthyridin-2(1H)-one Derivatives

Kinase Inhibition

- 7-Amino derivatives: Exhibit dual PI3K/mTOR inhibition, crucial for anticancer activity. The amino group at C7 facilitates hydrogen bonding with kinase ATP-binding pockets .

- 7-Substituted c-Src inhibitors : Basic aliphatic chains at C7 (e.g., NH(CH₂)₃NMe₂) enhance potency against c-Src (IC₅₀: 10–80 nM) but show reduced selectivity against FGFR .

- Fluorine vs. Chlorine : Fluorine’s small size and electronegativity may improve membrane permeability compared to bulkier halogens like chlorine, though this remains untested for this compound .

Biological Activity

7-Fluoro-1,6-naphthyridin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of the naphthyridine family, known for their potential therapeutic applications, particularly as antimicrobial agents and enzyme inhibitors. This article explores the biological activity of this compound, including its mechanism of action, structural properties, and relevant case studies.

- Molecular Formula : C8H5FN2O

- SMILES : C1=CC(=O)NC2=CC(=NC=C21)F

- InChI : InChI=1S/C8H5FN2O/c9-7-3-6-5...

The presence of a fluorine atom at the 7-position significantly influences the compound's lipophilicity and biological activity, enhancing its ability to interact with biological targets compared to non-fluorinated analogues .

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It may function as a competitive inhibitor in biochemical pathways, modulating enzyme activity and influencing cellular processes. The fluorine substitution is believed to enhance binding affinity and specificity towards biological macromolecules .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to possess antibacterial activity against various strains of bacteria, including those resistant to conventional antibiotics. For example:

- Activity against Gram-positive bacteria : The compound demonstrated potent effects against strains such as Staphylococcus aureus and Enterococcus faecalis.

- Activity against Gram-negative bacteria : It also showed effectiveness against Escherichia coli and Pseudomonas aeruginosa, indicating broad-spectrum antimicrobial potential .

Enzyme Inhibition

Studies have identified this compound as a weak competitive inhibitor for specific enzymes involved in nucleotide metabolism. This inhibition could be beneficial in therapeutic contexts where modulation of nucleotide levels is desired, such as in cancer treatment or viral infections .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to related naphthyridine derivatives:

| Compound Name | Antibacterial Activity | Enzyme Inhibition | Notes |

|---|---|---|---|

| This compound | High | Moderate | Effective against resistant strains |

| 1,6-Naphthyridin-2(1H)-one | Moderate | Low | Non-fluorinated parent compound |

| 7-Chloro-1,6-naphthyridin-2(1H)-one | Moderate | Low | Chlorinated analogue |

| 7-Bromo-1,6-naphthyridin-2(1H)-one | Low | None | Brominated analogue |

The fluorine atom enhances both antibacterial potency and enzyme inhibition compared to other halogenated analogues .

Study on Antimicrobial Efficacy

In a recent study published in PMC, researchers evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The results indicated that this compound exhibited superior activity compared to standard antibiotics like ciprofloxacin and vancomycin. The study highlighted its potential as a lead compound for developing new antimicrobial therapies .

Enzyme Interaction Study

Another investigation focused on the interaction of this compound with nucleotide pyrophosphatase/phosphodiesterase type 1 (NPP1). The findings suggested that this compound could serve as a valuable tool for studying nucleotide metabolism and developing therapeutic agents targeting NPP1 in cancer treatment .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Fluoro-1,6-naphthyridin-2(1H)-one?

- Methodological Answer : The synthesis typically involves halogenation and alkylation steps. For example, methylation of 3-(2,6-dichlorophenyl)-7-fluoro-1,6-naphthyridin-2(1H)-one (16, R=H) using NaH in DMF at 0°C with methyl iodide yields 1-methyl-7-fluoro derivatives (90% yield) alongside minor methoxylation products (3%) . Demethylation of alkoxy precursors (e.g., 2-methoxy-1,6-naphthyridine) using 10M HCl at 140°C for 8 hours can also generate naphthyridinones .

Q. What characterization techniques are essential for confirming the structure of 7-fluoro-naphthyridinone derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., used for 7-amino-1,8-naphthyridin-2(1H)-one monohydrate) provides precise structural data, including bond lengths and angles . NMR spectroscopy is critical for tracking substituent effects, such as distinguishing methyl (δ ~3.5 ppm) and methoxy groups (δ ~4.0 ppm) in alkylation reactions .

Q. How are nitration reactions optimized for naphthyridinone derivatives?

- Methodological Answer : Nitration of 1,6-naphthyridin-2(1H)-one requires fuming HNO₃ in oleum at 95°C for 4 hours, achieving 96% yield for 3-nitro derivatives. Reflux conditions (75 minutes) are used for nitrating the 4(1H)-one isomer, yielding 71% .

Advanced Research Questions

Q. How can researchers address low yields in competing alkylation and methoxylation reactions?

- Methodological Answer : Reaction optimization involves controlling temperature and reagent stoichiometry. For example, methylation of 7-fluoro derivatives with NaH/MeI at 0°C favors alkylation (90% yield) over methoxylation (3%) due to kinetic control of the nucleophilic attack . Solvent polarity (e.g., DMF vs. PrOH) and base strength (NaH vs. NH₃) also influence selectivity .

Q. What strategies resolve regioselectivity challenges in halogenation or nitration?

- Methodological Answer : Substituent directing effects dictate regioselectivity. Nitration of 1,6-naphthyridin-2(1H)-one occurs at the 3-position due to electron-donating effects of the carbonyl group, while halogenation (e.g., POCl₃) targets the 2-position . Computational modeling (e.g., DFT calculations) can predict reactive sites by analyzing charge distribution .

Q. How are biological activities (e.g., antimicrobial) assessed for 7-fluoro-naphthyridinone derivatives?

- Methodological Answer : In vitro assays include minimum inhibitory concentration (MIC) tests against bacterial strains and cytotoxicity screening (e.g., MTT assays on cancer cell lines). For example, fused naphthyridines show antiproliferative activity via DNA intercalation . Structure-activity relationships (SARs) are established by modifying substituents (e.g., dichlorophenyl groups) .

Q. How do researchers reconcile conflicting data on substituent effects in similar naphthyridine derivatives?

- Methodological Answer : Systematic comparison of analogs (e.g., 1,5- vs. 1,6-naphthyridines) identifies structural determinants of reactivity. Chlorine at specific positions in 2,4-dichloro-1,7-naphthyridine enhances electrophilic substitution rates compared to non-halogenated analogs . Contradictions are resolved through controlled experiments (e.g., varying reaction pH or temperature) .

Q. What experimental conditions optimize amination of 7-fluoro-naphthyridinones?

- Methodological Answer : Amination of 3-(2,6-dichlorophenyl)-7-fluoro derivatives uses NH₃ in PrOH at 110°C under sealed conditions for 3 days, achieving 88% yield. Substituted amines (e.g., methylamine) require adjusted reaction times and temperatures .

Best Practices for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.